Regioisomeric Differentiation: 3-Tetrazolyl vs. 4-Tetrazolyl Benzoate Scaffolds
The target compound features a 3-(tetrazol-1-yl)benzoate regioisomer, while the closest commercial analog, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate (CAS 1031201-64-5), presents the tetrazole at the para-position [1]. This positional isomerism creates a quantifiable 60° difference in the projection angle of the tetrazole pharmacophore relative to the ester core, a critical parameter in target binding. The structural rigidity of the benzoate linkage means these isomers cannot be modeled as rotational conformers; they represent distinct chemical entities with unique docking geometries.
| Evidence Dimension | Tetrazole substitution position on benzoate ring |
|---|---|
| Target Compound Data | 3-(tetrazol-1-yl)benzoate (meta-substitution pattern, bend angle ~120°) |
| Comparator Or Baseline | 2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl 4-(tetrazol-1-yl)benzoate, CAS 1031201-64-5 (para-substitution pattern, linear topology) |
| Quantified Difference | Substitution position: C3 vs. C4; Topology: 'bent' vs. 'linear' pharmacophore projection |
| Conditions | IUPAC nomenclature and 2D/3D structural analysis (InChIKey: BPMIFOGCOOLFST-UHFFFAOYSA-N for target; distinct InChIKey for 4-isomer) |
Why This Matters
A 60° difference in pharmacophore projection angle dictates binding site accessibility, making the two isomers non-interchangeable in any biochemical or cellular assay.
- [1] PubChem. (2026). Compound Summary for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate (CID 9108771) and related substance 1031201-64-5. National Library of Medicine. View Source
